molecular formula C12H10ClNO5S B2900216 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid CAS No. 380432-44-0

4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid

Cat. No. B2900216
CAS RN: 380432-44-0
M. Wt: 315.72
InChI Key: OLEJMFOGDZWTFM-UHFFFAOYSA-N
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Description

4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid is a chemical compound with the CAS Number: 380432-44-0. Its molecular weight is 315.73 . It is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}benzoic acid . The InChI code for this compound is 1S/C12H10ClNO5S/c13-10-4-3-8 (12 (15)16)6-11 (10)20 (17,18)14-7-9-2-1-5-19-9/h1-6,14H,7H2, (H,15,16) .


Physical And Chemical Properties Analysis

This compound has a melting point of 135-136 degrees Celsius . It is a powder in physical form .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid , have been studied for their potential antibacterial properties . These compounds have shown efficacy against both gram-positive and gram-negative bacteria, making them valuable in the search for new antimicrobial agents, especially in the face of increasing antibiotic resistance.

Pharmacological Research

In pharmacology, furan derivatives are explored for their diverse biological activities. The compound may serve as a precursor or an active moiety in the synthesis of drugs with potential anti-inflammatory, analgesic, or antipyretic effects .

Material Science

The structural features of 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid make it a candidate for material science research, particularly in the development of organic semiconductors or as a building block for more complex organic molecules .

Chemical Synthesis

This compound can be utilized in chemical synthesis as a reagent or intermediate. Its benzylic position is reactive, allowing for various chemical transformations, such as free radical bromination or nucleophilic substitution, which are fundamental in synthetic organic chemistry .

Biochemistry Applications

In biochemistry, the compound’s ability to interact with biological molecules could be harnessed in enzyme inhibition studies or as a potential lead compound in drug discovery, contributing to the understanding of disease mechanisms at the molecular level .

Industrial Uses

While not directly indicated, compounds like 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid may find industrial applications as intermediates in the synthesis of more complex compounds or as additives in various chemical processes .

Environmental Applications

The environmental applications of such compounds are not well-documented. However, their potential use in environmental chemistry could involve pollutant degradation processes or as components in the synthesis of environmentally friendly materials .

Corrosion Inhibition

Some furan derivatives have been tested as corrosion inhibitors for metals in acidic environments. While specific data on 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid is not available, its structural analogs suggest possible applications in this field .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-3-(furan-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO5S/c13-10-4-3-8(12(15)16)6-11(10)20(17,18)14-7-9-2-1-5-19-9/h1-6,14H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEJMFOGDZWTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid

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